Lithium Salt form vs. Free Acid: Solubility Advantage in Polar Aprotic Reaction Media
The lithium carboxylate salt is expected to show markedly higher solubility in polar aprotic solvents (DMSO, THF) compared with the free acid 5‑bromo‑1,2,4‑thiadiazole‑3‑carboxylic acid. The free acid has a predicted pKₐ of 2.57 ± 0.10, classifying it as a relatively strong acid that exists predominantly in the protonated, poorly soluble form in neutral organic media [REFS‑1]. In contrast, the pre‑formed lithium salt eliminates the need for in situ deprotonation, enabling homogeneous reaction conditions for amide bond formation and palladium‑catalysed cross‑coupling reactions. Topological polar surface area (TPSA) for the lithium salt is computed as 94.2 Ų, with 5 hydrogen‑bond acceptor sites, indicating substantial polarity that is modulated by the lithium counter‑ion [REFS‑2].
| Evidence Dimension | Aqueous solubility and ionisation state under neutral organic reaction conditions |
|---|---|
| Target Compound Data | Lithium salt: pre‑neutralised, TPSA 94.2 Ų [REFS‑2] |
| Comparator Or Baseline | Free acid: pKₐ 2.57 ± 0.10 (predicted); predominantly protonated in neutral organic solvents [REFS‑1] |
| Quantified Difference | pKₐ ≈ 2.57 indicates the free acid is ~1.5–2.0 log units more acidic than typical benzoic acids (pKₐ ~4.2), requiring strong base for deprotonation in organic media; the lithium salt bypasses this requirement entirely. |
| Conditions | Predicted pKₐ (ChemicalBook); TPSA computed by PubChem/Cactvs |
Why This Matters
For medicinal chemistry groups performing parallel amide coupling or cross‑coupling libraries, the pre‑neutralised lithium salt eliminates base‑compatibility issues and ensures consistent dissolution, directly improving reaction reproducibility and yield.
- [1] PubChem. Lithium(1+) 5‑bromo‑1,2,4‑thiadiazole‑3‑carboxylate – Computed Properties. CID 165736739. https://pubchem.ncbi.nlm.nih.gov/compound/lithium-5-bromo-1_2_4-thiadiazole-3-carboxylate (accessed 2026‑04‑28). View Source
